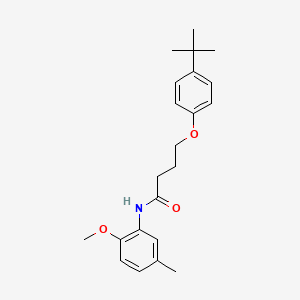

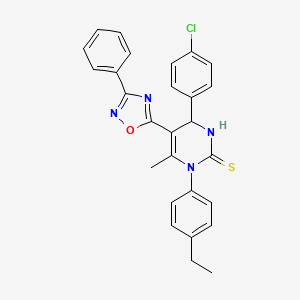

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising preclinical results in inhibiting BTK and suppressing tumor growth.

Wissenschaftliche Forschungsanwendungen

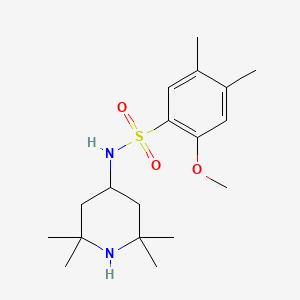

Polymer Stabilization

Research on compounds structurally similar to 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide reveals their significant role in polymer stabilization. For instance, studies have explored the reactions of toluene-2,4-diisocyanate with various phenols and hindered amine stabilizers (HAS) to prepare combined phenol/HAS stabilizers. These synthesized compounds have shown remarkable efficiency in stabilizing polypropylene against light and thermal degradation. The stabilization efficacy varies with the phenol structure and the type of HAS used, highlighting the importance of structural considerations in developing efficient polymer stabilizers (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).

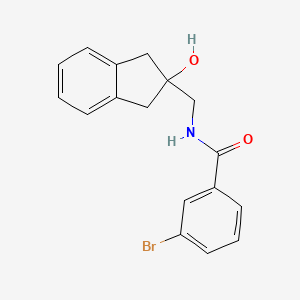

Molecular Electronics

The field of molecular electronics has benefited from the synthesis and application of aryl bromides as building blocks for thiol end-capped molecular wires. Studies demonstrate that compounds like 4-bromophenyl tert-butyl sulfide serve as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These findings underscore the potential of utilizing specific chemical compounds in the development of efficient synthetic transformations for molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, & Bjørnholm, 2005).

Renewable Thermosetting Resins

Innovations in sustainable materials have led to the synthesis of a high-performance renewable thermosetting resin derived from eugenol. This development involves creating a renewable bisphenol, followed by its conversion to a bis(cyanate) ester. The resulting thermoset exhibits excellent thermal stability and low water uptake, making it suitable for maritime environments and highlighting the potential of sustainable feedstocks in high-performance material applications (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).

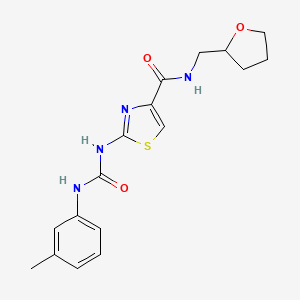

Antimicrobial and Anticancer Activities

Research on compounds with similar structural features has demonstrated potential in antimicrobial and anticancer applications. A specific study synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, which exhibited significant antimicrobial activity and anticancer potential against lung carcinoma (H157) and Vero cell lines. This compound's ability to target cancer cells while sparing normal cells underscores the importance of chemical synthesis in developing novel therapeutics (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-16-8-13-20(25-5)19(15-16)23-21(24)7-6-14-26-18-11-9-17(10-12-18)22(2,3)4/h8-13,15H,6-7,14H2,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTPDUHPQMISNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid](/img/structure/B2474363.png)

![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)

![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)

![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)

![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)

![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2474378.png)

![Methyl (1R,2S)-2-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2474380.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)